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Compound of Interest

2-(4-Hydroxyphenyl)-1h-
Compound Name:
Benzimidazole-4-Carboxamide

Cat. No. B612174

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(4-
Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, a molecule of significant interest in
medicinal chemistry. Due to the limited availability of direct experimental data for this specific
compound, this guide leverages detailed spectroscopic information from the closely related
analogue, 2-(4-Hydroxyphenyl)-1H-benzimidazole, and established methodologies for the
synthesis and characterization of benzimidazole derivatives.

Molecular Structure and Properties

2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide belongs to the benzimidazole class
of heterocyclic compounds, which are known for their diverse pharmacological activities. The
addition of a 4-carboxamide group to the benzimidazole core can significantly influence its
biological and spectroscopic properties.

Molecular Formula: C1aH11N30O2[1]
Molecular Weight: 253.26 g/mol [1]

Synonyms: NU1085[1]
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Spectroscopic Data Summary

While specific experimental data for 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide
is not readily available in the public domain, the following tables summarize the spectroscopic
data for the reference compound, 2-(4-Hydroxyphenyl)-1H-benzimidazole. These values
provide a foundational reference for the expected spectral characteristics of the target
molecule.

Table 1: *H NMR Spectroscopic Data of 2-(4-
Hydroxyphenyl)-1H-benzimidazole

Chemical Shift

Multiplicity Integration Assignment Reference
(3) ppm
12.65 S 1H Imidazole N-H [2]
9.96 S 1H Phenolic O-H [2]
8.01 d,J=2.4Hz 2H H-2', H-6' [2]
7.53 s 2H H-4, H-7 [2]
dd, J1 = 6.0 Hz,
7.16 2H H-5, H-6 [2]
J2=3.0Hz
6.92 d,J=3.6 Hz 2H H-3', H-5' 2]

Solvent: DMSO-
ds, Frequency:
600 MHz

Table 2: **C NMR Spectroscopic Data of 2-(4-
Hydroxyphenyl)-1H-benzimidazole

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b612174?utm_src=pdf-body
https://www.rsc.org/suppdata/gc/c3/c3gc42551g/c3gc42551g1.pdf
https://www.rsc.org/suppdata/gc/c3/c3gc42551g/c3gc42551g1.pdf
https://www.rsc.org/suppdata/gc/c3/c3gc42551g/c3gc42551g1.pdf
https://www.rsc.org/suppdata/gc/c3/c3gc42551g/c3gc42551g1.pdf
https://www.rsc.org/suppdata/gc/c3/c3gc42551g/c3gc42551g1.pdf
https://www.rsc.org/suppdata/gc/c3/c3gc42551g/c3gc42551g1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

Chemical Shift (6) ppm Assignment Reference
159.59 C-4 [2]
152.25 C-2 [2]
128.62 c-2', C-6' 2]
122.07 C-4a, C-7a [2]
121.62 C-5,C-6 2]
116.15 c-3, C-5' 2]

Solvent: DMSO-ds, Frequency:
150 MHz

Table 3: Infrared (IR) Spectroscopic Data of 2-(4-

Wavenumber (cm~?) Assignment Reference
3308 O-H, N-H stretching [2]
1610 C=N stretching [2]

Sample Preparation: KBr pellet

Table 4: High-Resolution Mass Spectrometry (HRMS)
Data_o_f_z_(A_H;Lquxyphgmm_ll:I_b_enzmdazole

Calculated m/z Found m/z Reference

[M+H]* 211.0866 211.0863 2]

lonization Mode: ESI

Proposed Synthesis and Spectroscopic Analysis
Workflow
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The following sections detail the proposed experimental protocols for the synthesis and
spectroscopic characterization of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide,
based on established methodologies for similar compounds.

Synthesis Protocol

A plausible synthetic route to 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide
involves a two-step process starting from 2,3-diaminobenzoic acid and 4-
hydroxybenzaldehyde, followed by amidation.

2,3-Diaminobenzoic Acid

l > 2-(4-Hydroxyphenyl)-1H- Amidation 2-(4-Hydroxyphenyl)-1H-
|—> benzimidazole-4-carboxylic acid (e.g., SOClz, NHs) benzimidazole-4-carboxamide

4-Hydroxybenzaldehyde

\

Click to download full resolution via product page

Synthetic pathway for the target compound.

Step 1: Synthesis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid This step
involves the condensation of an o-phenylenediamine derivative with an aldehyde.

Dissolve 2,3-diaminobenzoic acid (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent)
in a suitable solvent such as ethanol or a mixture of ethanol and water.

e Add a catalytic amount of an acid, for example, p-toluenesulfonic acid (p-TSA).

» Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer
Chromatography (TLC).

» Upon completion, cool the reaction mixture to room temperature and neutralize with a
suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

« Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude 2-(4-
hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain
the purified intermediate.

Step 2: Amidation to 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide This step

converts the carboxylic acid to the corresponding carboxamide.

Suspend the 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid (1 equivalent) in an
inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Add thionyl chloride (SOCI2) or oxalyl chloride (a slight excess) dropwise at 0 °C to convert
the carboxylic acid to the acid chloride.

Stir the reaction mixture at room temperature for a few hours until the conversion is complete
(monitored by the cessation of gas evolution).

Remove the excess thionyl chloride and solvent under reduced pressure.

Dissolve the resulting crude acid chloride in a suitable solvent (e.g., THF) and add it
dropwise to a cooled (0 °C) concentrated aqueous ammonia solution or a solution of
ammonia in an organic solvent.

Stir the reaction mixture for several hours at room temperature.

Remove the solvent under reduced pressure, and partition the residue between ethyl acetate
and water.

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain
the crude product.

Purify the crude 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide by column
chromatography on silica gel or by recrystallization.

Spectroscopic Characterization Protocols

The following are general protocols for obtaining the spectroscopic data for the synthesized

compound.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b612174?utm_src=pdf-body
https://www.benchchem.com/product/b612174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Purified Compound

rooy

Mass Spectrometry
(HRMS)

Structural Elucidation

Click to download full resolution via product page

NMR Spectroscopy

(*H, 12C) UV-Vis Spectroscopy

IR Spectroscopy

Workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 3C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400
MHz or higher).

o The sample should be dissolved in a suitable deuterated solvent, such as DMSO-ds, which
can solubilize the compound and has well-separated residual solvent peaks.

o Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).

e For *H NMR, the spectral width should be set to appropriately cover the aromatic and
exchangeable proton regions.

e For 3C NMR, a proton-decoupled spectrum should be acquired.
Infrared (IR) Spectroscopy:

e The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

e The sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an
Attenuated Total Reflectance (ATR) accessory.
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e The spectrum should be recorded over a typical range of 4000-400 cm~1.
Mass Spectrometry (MS):

o High-Resolution Mass Spectrometry (HRMS) should be performed to confirm the elemental
composition.

o Electrospray lonization (ESI) is a suitable ionization technique for this type of molecule,
typically in positive ion mode to observe the [M+H]* ion.

o The sample should be dissolved in a suitable solvent like methanol or acetonitrile and
infused into the mass spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

e The UV-Vis absorption spectrum should be recorded using a double-beam UV-Vis
spectrophotometer.

o The sample should be dissolved in a spectroscopic grade solvent, such as ethanol or
methanol, to prepare a dilute solution.

e The spectrum should be recorded over a range of approximately 200-800 nm using a quartz
cuvette.

Expected Spectroscopic Features

Based on the structure of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide and the
data from its analogue, the following spectral features are anticipated:

e 1H NMR: In addition to the signals observed for the reference compound, new signals
corresponding to the amide protons (NHz) are expected, likely appearing as a broad singlet
in the downfield region. The aromatic protons on the benzimidazole ring will likely show a
different splitting pattern due to the C4-substituent.

e 13C NMR: An additional signal for the carbonyl carbon (C=0) of the amide group is expected
in the downfield region (typically ~160-170 ppm). The chemical shifts of the aromatic carbons
on the benzimidazole ring will also be affected by the carboxamide group.
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» |IR: Characteristic absorption bands for the amide group are expected: N-H stretching
vibrations (around 3400-3200 cm™~1, possibly two bands for a primary amide), and a strong
C=0 stretching vibration (amide | band) around 1680-1630 cm™1.

e Mass Spectrometry: The [M+H]* ion should be observed at m/z 254.0924, corresponding to
the molecular formula C14H12N302*.

o UV-Vis: The UV-Vis spectrum is expected to show absorption maxima characteristic of the
extended 1t-conjugated system of the benzimidazole and hydroxyphenyl rings.

This technical guide provides a robust framework for the synthesis and comprehensive
spectroscopic analysis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide. The
provided data for the reference compound and the detailed experimental protocols will be
invaluable for researchers working with this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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